molecular formula C8H11N3O2 B2880337 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248329-97-5

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Katalognummer: B2880337
CAS-Nummer: 2248329-97-5
Molekulargewicht: 181.195
InChI-Schlüssel: KOOUBUOPPLWZMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical building block based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. This core structure is of significant interest in pharmaceutical research, particularly in the development of novel Protein Kinase Inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold serves as a core structure that can be functionalized to create potent inhibitors of various kinases, including but not limited to EGFR, B-Raf, MEK, and CDKs . These inhibitors can act by competing with ATP for the binding site in the kinase domain, thereby disrupting the aberrant signaling that drives cancer cell proliferation and survival . Beyond oncology, derivatives of this scaffold have demonstrated potential as allosteric modulators for other targets, such as the Hepatitis B Virus (HBV) core protein (CpAMs) and have been investigated as inhibitors for other enzymes like HIV-1 integrase and casein kinase 1 . The specific methyl ester substitution at the 3-position provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize the compound's properties for potency, selectivity, and bioavailability . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUBUOPPLWZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic asymmetric hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving high enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield various stereoisomers, while substitution reactions can introduce different functional groups onto the heterocyclic ring .

Wissenschaftliche Forschungsanwendungen

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Bruton’s tyrosine kinase (BTK), a nonreceptor tyrosine kinase involved in the signaling pathways of B cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogs differing in substituents, stereochemistry, hydrogenation states, and ester groups. Below is a detailed analysis:

Substituent Effects at Positions 5 and 7

  • Ethyl 5,7-Dimethyl Derivatives: Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer) and its ANTI isomer (5S,7S) exhibit distinct spatial arrangements due to methyl group orientations. NOE data and computational studies confirm that SYN isomers adopt a rigid conformation, while ANTI isomers display greater mobility, impacting their interaction with biological targets .
  • Trifluoromethyl and Aryl Substituents : Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 712319-13-6) demonstrates enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group and bulky aryl substituent . Similar effects are observed in 5-phenyl-7-(trifluoromethyl) analogs, which show improved binding to κ-opioid receptors (KOR) compared to unsubstituted derivatives .

Hydrogenation State and Ring Flexibility

  • Non-Hydrogenated Analogs: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (non-hydrogenated) is synthesized via a three-step process and reduced to its tetrahydro form using NaBH₄.
  • Fully Saturated vs. Partially Saturated : Compounds like methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CID: 136558343) highlight the impact of hydrogenation on molecular geometry, as evidenced by variations in NMR chemical shifts and IR spectra .

Ester Group Modifications

  • Methyl vs. Ethyl Esters: Methyl esters generally exhibit lower molecular weight and slightly higher polarity compared to ethyl esters.
  • Carboxylic Acid Derivatives : 5-Methyl-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 436088-42-5) offers improved aqueous solubility but lower membrane permeability due to ionization at physiological pH .

Stereochemical Variations

  • SYN vs. ANTI Isomers: Ethyl 5,7-dimethyl derivatives show divergent NOE correlations and calculated distance values (e.g., 2.35 Å for H5-H7 in SYN vs. 3.12 Å in ANTI), which correlate with differential biological activities .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Substituents (5,7) Ester Group Molecular Weight Key Properties
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate H, H Methyl 209.23 Flexible core, moderate lipophilicity
Ethyl 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Me, Me Ethyl 265.31 Rigid (SYN) or mobile (ANTI) conformers
Ethyl 5-(4-isopropylphenyl)-7-CF3-tetrahydropyrazolo[...]-3-carboxylate 4-iPrPh, CF3 Ethyl 425.44 High lipophilicity, metabolic stability
5-Methyl-7-CF3-tetrahydropyrazolo[...]-3-carboxylic acid Me, CF3 Carboxylic 276.24 Improved solubility, ionizable

Biologische Aktivität

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 1555334-06-9

The compound features a tetrahydropyrimidine ring fused with a pyrazole structure, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds designed based on this scaffold have shown promising results against various cancer cell lines. A study reported that certain derivatives demonstrated potent inhibition of c-Met kinase, a target implicated in multiple tumor types. One notable compound displayed an IC50 value of 68 nM against c-Met and exhibited selectivity over other tyrosine kinases .

Enzymatic Inhibition

The biological activity of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate extends to enzymatic inhibition. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. Its structural features allow it to interact effectively with enzyme active sites, leading to reduced enzymatic activity.

Case Study 1: c-Met Inhibition

In a study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, several compounds were tested for their ability to inhibit c-Met kinase. Among the tested compounds, one derivative showed a significant dose-dependent inhibition of c-Met phosphorylation in the MKN45 cell line . This finding underscores the potential of these compounds as targeted therapies in oncology.

Case Study 2: Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Research has indicated that certain pyrazolo derivatives exhibit antimicrobial effects against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance antimicrobial efficacy .

Synthesis and Functionalization

The synthesis of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves cyclocondensation reactions between appropriate precursors. Recent advancements have focused on improving yields and reducing reaction times through innovative synthetic pathways. The ability to modify the structure post-synthesis allows for the exploration of new derivatives with enhanced biological profiles .

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits c-Met kinase; shows selective activity against cancer cell lines.
Enzymatic InhibitionEffective against key enzymes involved in disease progression.
AntimicrobialExhibits activity against various pathogens; SAR studies ongoing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.